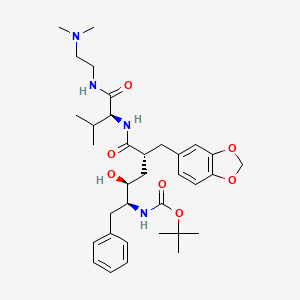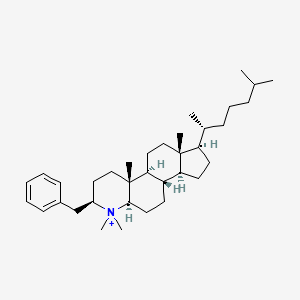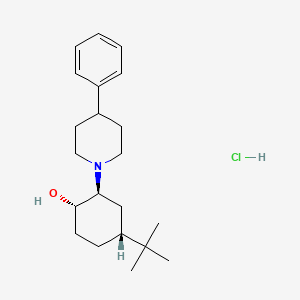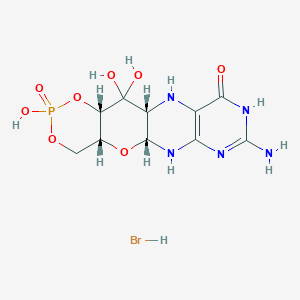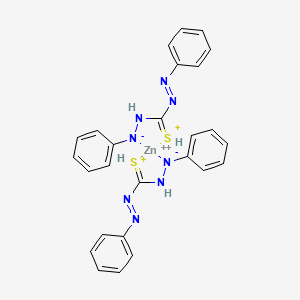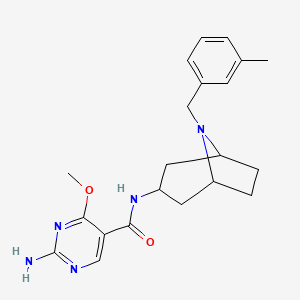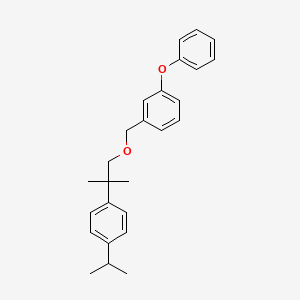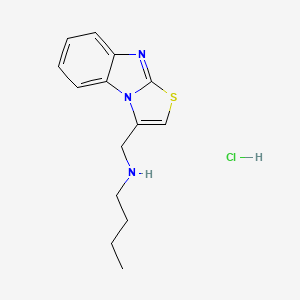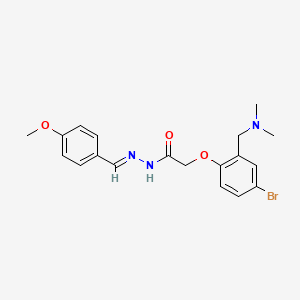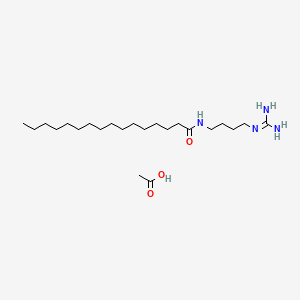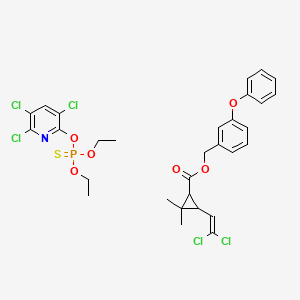
2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in antiviral and anticancer therapies. This compound is structurally related to thymidine, a natural nucleoside found in DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is a pentofuranosyl derivative.
Glycosylation: The sugar moiety is then glycosylated with a pyrimidine base to form the nucleoside.
Chlorination: The hydroxyl groups on the sugar moiety are selectively chlorinated to introduce the chlorine atom at the 3-position.
Methylation: The methyl group is introduced at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring or the sugar moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the sugar moiety.
Reduction Products: Reduced derivatives of the pyrimidine ring or sugar moiety.
Substitution Products: Nucleoside analogs with different substituents at the 3-position.
科学的研究の応用
Chemistry
Synthesis of Nucleoside Analogs: Used as a building block for the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Used in research to study the mechanisms of nucleoside analog reactions.
Biology
Antiviral Research: Investigated for its potential antiviral properties against various viruses.
DNA Synthesis Studies: Used in studies of DNA synthesis and repair mechanisms.
Medicine
Anticancer Therapy: Explored for its potential use in anticancer therapies.
Antiviral Therapy: Investigated for its potential use in antiviral therapies.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
作用機序
The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during synthesis. This incorporation can lead to chain termination or mutations, inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyinosine: Used in the treatment of HIV.
5-Fluorouracil: A pyrimidine analog used in cancer therapy.
Uniqueness
“2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” is unique due to its specific structure, which includes a chlorine atom at the 3-position and a methyl group at the 5-position. These modifications can influence its biological activity and specificity.
特性
CAS番号 |
34627-65-1 |
|---|---|
分子式 |
C11H14ClNO4 |
分子量 |
259.68 g/mol |
IUPAC名 |
3-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C11H14ClNO4/c1-5-2-6(11(16)13-10(5)15)8-3-7(12)9(4-14)17-8/h2,6-9,14H,3-4H2,1H3,(H,13,15,16)/t6?,7-,8-,9-/m1/s1 |
InChIキー |
LYKHJFQWCWRWGB-FUZJYRNYSA-N |
異性体SMILES |
CC1=CC(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)Cl |
正規SMILES |
CC1=CC(C(=O)NC1=O)C2CC(C(O2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


